N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide
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Overview
Description
N-(2,3-dimethylphenyl)-N’-(1-phenylethyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N’-(1-phenylethyl)oxamide typically involves the reaction of 2,3-dimethylaniline with 1-phenylethylamine in the presence of oxalyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N’-(1-phenylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction reactions can convert the oxamide groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamic acid derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N’-(1-phenylethyl)oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N’-diethyl oxamide: Similar in structure but with different substituents.
N,N’-diphenyl oxamide: Contains phenyl groups instead of the dimethylphenyl and phenylethyl groups.
N,N’-dimethyl oxamide: A simpler oxamide with methyl groups.
Uniqueness
N-(2,3-dimethylphenyl)-N’-(1-phenylethyl)oxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxamides. These unique properties can make it valuable for specific applications where other oxamides may not be as effective.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-7-11-16(13(12)2)20-18(22)17(21)19-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGCOQWBBHPHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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